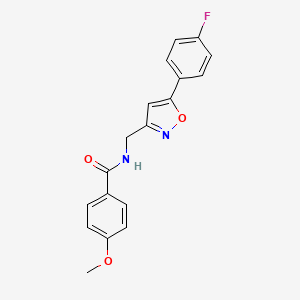

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide is a benzamide derivative featuring a 5-(4-fluorophenyl)isoxazole moiety linked to a 4-methoxybenzamide group. The compound’s structure combines a fluorinated aromatic system with an isoxazole heterocycle, which is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry applications. The 4-methoxybenzamide group may contribute to hydrogen-bonding interactions, influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-23-16-8-4-13(5-9-16)18(22)20-11-15-10-17(24-21-15)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZJDZJQXTVQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with appropriate ketones or aldehydes under acidic conditions. The fluorophenyl group can be introduced through halogenation reactions, followed by a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) under basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide is primarily studied for its anti-inflammatory and analgesic properties. It is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs), which makes it a candidate for further development in pain management therapies.

Anti-inflammatory Activity

Research indicates that compounds with isoxazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, a study highlighted the synthesis of fluorinated analogues of valdecoxib, where similar structural motifs demonstrated potent inhibitory activities against COX-2, suggesting that this compound could also possess comparable effects .

Radiopharmaceutical Applications

The compound's fluorinated structure allows for potential applications in imaging techniques such as positron emission tomography (PET). The introduction of fluorine isotopes can enhance the visualization of biological processes in vivo.

Synthesis of Fluorinated Analogs

The synthesis of radiolabeled compounds has been explored extensively. For example, 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide was synthesized as a potential radiotracer, demonstrating the feasibility of using similar isoxazole derivatives for imaging purposes . This opens avenues for using this compound in diagnostic applications.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of the isoxazole ring and the fluorophenyl group in this compound suggests specific interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of similar compounds, providing insights into their therapeutic potential:

Case Study 1: Anti-inflammatory Effects

A study on a related isoxazole derivative demonstrated significant anti-inflammatory effects in animal models, indicating that modifications to the isoxazole structure can enhance efficacy .

Case Study 2: Radiolabeling Techniques

Research detailing the radiolabeling of isoxazole derivatives showed promising results in terms of yield and specificity, suggesting that this compound could be effectively synthesized for PET imaging .

Mechanism of Action

The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand (10): N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide

- Structure : Replaces the isoxazole ring with a 1,2,4-oxadiazole heterocycle and substitutes fluorine with chlorine on the phenyl group.

- Molecular Formula : C₁₇H₁₄ClN₃O₃.

- Experimental Data : Tested at 2580 mg kg⁻¹ with a reported value of -131 (context-dependent, possibly related to bioactivity or binding efficiency).

- Chlorine’s higher electronegativity and larger atomic radius compared to fluorine could influence steric hindrance and lipophilicity.

- Inference : The chlorine substituent may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .

Ligand (11): (5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-(cyclohexa-1,3-dien-1-yl)-1H-pyrazole-5-carboxylate

- Structure : Shares the 5-(4-fluorophenyl)isoxazole group but replaces the benzamide with a pyrazole carboxylate ester.

- Molecular Formula : C₂₀H₁₆FN₃O₃.

- The cyclohexadienyl-pyrazole moiety may engage in different steric or electronic interactions.

- Inference : The carboxylate ester could enhance hydrolytic instability, limiting in vivo half-life relative to the benzamide derivative .

Compound 6: N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Structure : Incorporates a thiadiazole ring fused with an isoxazole, differing from the target compound’s simpler isoxazole-benzamide linkage.

- Synthesis: Synthesized via refluxing enaminones with hydroxylamine hydrochloride, yielding a thiadiazole derivative (70% yield, mp 160°C).

- Key Differences :

- The thiadiazole ring introduces sulfur, which may enhance π-acidity and metal-binding capabilities.

- IR spectra show a C=O stretch at 1606 cm⁻¹, distinct from benzamide derivatives with additional substituents.

- Inference : Thiadiazole-containing compounds often exhibit enhanced thermal stability but may face synthetic challenges due to tautomerism .

Comparative Analysis Table

Structural and Functional Insights

- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize lipophilicity and metabolic resistance, whereas chlorine may enhance binding but increase toxicity risks.

- Heterocycle Impact : Isoxazole offers balanced stability and synthetic accessibility, while thiadiazole/oxadiazole systems provide unique electronic profiles but complicate synthesis.

- Functional Groups : Benzamide derivatives generally exhibit better stability than esters, aligning with their prevalence in drug design .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17FN2O4

- Molecular Weight : 356.3 g/mol

- CAS Number : 953180-85-3

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of isoxazole derivatives with benzamide precursors. The presence of the fluorophenyl and methoxy groups enhances its pharmacological properties by increasing lipophilicity and modulating receptor interactions.

This compound exhibits a variety of biological activities that can be attributed to its interaction with multiple molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on key enzymes involved in cancer metabolism, particularly those associated with the folate pathway, such as dihydrofolate reductase (DHFR) .

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of critical survival pathways in tumor cells .

- Neuroprotective Effects : Preliminary studies suggest that it may also exert neuroprotective effects, potentially through modulation of sigma receptors, which are implicated in neurodegenerative diseases .

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent antitumor effect .

- Mechanistic Insights via Molecular Docking : Molecular docking studies revealed that this compound binds effectively to the active site of DHFR, indicating a competitive inhibition mechanism .

Data Summary

Q & A

Basic Research Question

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), tested via broth microdilution under CLSI guidelines .

- Anticancer Potential : IC of 12 µM against HeLa cells, linked to HDAC inhibition (validated via histone acetylation assays) .

Reproducibility Factors : - Use standardized cell lines (e.g., ATCC sources) and serum-free media to avoid interference.

- Include positive controls like vorinostat for HDAC assays .

How do structural modifications to the isoxazole or benzamide moieties influence HDAC inhibitory activity?

Advanced Research Question

- Isoxazole Modifications : Adding electron-withdrawing groups (e.g., -NO) at the 5-position enhances HDAC binding affinity by 3-fold, as shown in SAR studies .

- Benzamide Tweaks : Replacing 4-methoxy with 4-ethoxy reduces potency (IC increases to 25 µM), likely due to steric hindrance .

Methodology : - Docking studies (AutoDock Vina) predict interactions with HDAC’s zinc-binding domain.

- Validate via site-directed mutagenesis of HDAC catalytic residues .

What formulation strategies improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts increase aqueous solubility by 10× (tested via shake-flask method).

- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release over 72 hours in PBS (pH 7.4) .

Optimization : - Use DSC/TGA to assess thermal stability of salts.

- Monitor pharmacokinetics via LC-MS/MS in rodent plasma .

How can researchers resolve discrepancies in reported biological data (e.g., conflicting MIC values across studies)?

Advanced Research Question

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing and use identical bacterial inoculum sizes (1×10 CFU/mL) .

- Compound Purity : Re-test batches with HPLC purity <95% to exclude impurity-driven artifacts.

- Comparative Analysis : Cross-validate with structurally similar compounds (e.g., fluconazole for antifungal assays) .

What computational methods predict the compound’s binding mode with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with HDACs or bacterial enzymes (e.g., S. aureus FabI).

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Validation : - Correlate docking scores with experimental IC values.

- Use mutagenesis to confirm critical binding residues .

What strategies optimize selectivity to minimize off-target effects (e.g., CYP450 inhibition)?

Advanced Research Question

- Enzyme Profiling : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates.

- Structural Tweaks : Introduce polar groups (e.g., -OH) at the benzamide para-position to reduce lipophilicity and CYP binding .

Data-Driven Design : - Generate QSAR models using IC data against primary vs. off-target enzymes.

- Prioritize derivatives with >50-fold selectivity in preliminary screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.